molecular formula C25H23FN2O2 B2723704 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide CAS No. 922038-83-3

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide

Cat. No. B2723704
CAS RN: 922038-83-3
M. Wt: 402.469
InChI Key: IJPVVUFBISTSQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound has been developed and the electronic and spatial structure of this biologically active molecule has been studied both theoretically and experimentally . The starting methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate was obtained according to the method described in Reference .


Molecular Structure Analysis

The title compound was crystallized from acetonitrile and the single-crystal X-ray analysis has revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied . The starting methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate was converted to the final product through several stages .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed. It was found to exist in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell .

Scientific Research Applications

Chemical Synthesis and Methodologies

  • Versatile Reagents for Synthesis : The acetamide moiety is a significant functional group in many natural and pharmaceutical products. Research by Sakai et al. (2022) introduces p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as refined versions of benzyl N-acetylcarbamate potassium salt. These compounds serve as stable and easy-to-handle reagents that react with various alkyl halides and sulfonates to afford substituted products. These products can be transformed into N-alkylacetamides, demonstrating the compounds' utility in synthesizing complex molecules (Sakai et al., 2022).

Pharmacological Evaluation

  • Potential Analgesic Agents : A series of (indol-3-yl)alkylamides, including compounds with 4-fluorobenzyl moieties, were synthesized and evaluated for their analgesic properties. Two compounds demonstrated promising analgesic activities, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, indicating their potential as analgesic agents (Fouchard et al., 2001).

Biological Activities

  • Antiallergic Agents : In the quest for novel antiallergic compounds, a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared. Among these, an amide bearing a 4-fluorobenzyl group was identified as significantly potent against astemizole in an ovalbumin-induced histamine release assay. This compound's inhibitory activity in IL-4 production further underscores its potential as an effective antiallergic agent (Menciu et al., 1999).

Antitumor and Antiviral Applications

  • Hepatitis B Virus Inhibitor : A compound synthesized with a structure similar to the one of interest was evaluated for its anti-hepatitis B virus activity. This compound exhibited nanomolar inhibitory activity against Hepatitis B virus in vitro, highlighting its potential as a new inhibitor of this virus (Ivashchenko et al., 2019).

Mechanism of Action

While specific details on the mechanism of action for this compound are not available in the search results, molecular docking studies have evaluated the investigated compound as a new inhibitor of hepatitis B .

Future Directions

The compound has been evaluated as a new inhibitor of hepatitis B, showing in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV) . This suggests potential future directions in the study and application of this compound in the treatment of hepatitis B.

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O2/c1-30-24-9-5-2-6-19(24)15-27-25(29)14-20-17-28(23-8-4-3-7-22(20)23)16-18-10-12-21(26)13-11-18/h2-13,17H,14-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPVVUFBISTSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide

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